molecular formula C17H31ClN2O5S B15073846 (2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide

(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide

Cat. No.: B15073846
M. Wt: 411.0 g/mol
InChI Key: HBJOXQRURQPDEX-WWBPHHLOSA-N
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Description

(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide is a synthetic chiral compound of high interest for early-stage pharmacological and biochemical research. Its complex structure features a piperidine-2-carboxamide core, a scaffold prevalent in medicinal chemistry for its potential to interact with biological targets such as enzymes and receptors . The molecule is further functionalized with a thiomethyl-substituted sugar moiety (a 6-methylsulfanyloxan-2-yl group), which may influence its solubility, bioavailability, and target binding specificity. This unique architecture, characterized by multiple defined stereocenters, suggests potential application as a key intermediate in the synthesis of more complex molecules or as a tool compound for probing enzyme inhibition, particularly in areas such as glycosidase activity. The precise stereochemistry is critical for its biological activity and is strictly controlled during synthesis . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety and efficacy evaluations for specific applications.

Properties

Molecular Formula

C17H31ClN2O5S

Molecular Weight

411.0 g/mol

IUPAC Name

(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide

InChI

InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11-,12-,13+,14+,15+,17+/m0/s1

InChI Key

HBJOXQRURQPDEX-WWBPHHLOSA-N

Isomeric SMILES

CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl

Canonical SMILES

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide involves multiple steps, including the formation of the piperidine ring, the introduction of the chloro group, and the attachment of the trihydroxy-methylsulfanyloxan moiety. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Clindamycin and Derivatives

Clindamycin’s IUPAC name (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide () highlights key differences:

Parameter Target Compound Clindamycin
Core Structure 4-Ethylpiperidine 1-Methyl-4-propylpyrrolidine
Side Chain 2-Chloro-propyl 2-Hydroxy-propyl
Sugar Moiety Identical methylsulfanyloxan Identical methylsulfanyloxan
Biological Role Underexplored (inferred antibiotic) Broad-spectrum antibiotic

The piperidine ring in the target compound may alter binding affinity compared to Clindamycin’s pyrrolidine, as ring size impacts ribosomal subunit interactions . The chloro substituent vs. Clindamycin’s hydroxyl group could influence solubility and bacterial membrane penetration .

Tetrahydroisoquinoline Carboxamides ()

Four dihydrochloride salts of (3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide derivatives were synthesized with varying aryl substituents (phenyl, fluorophenyl, chlorophenyl, bromophenyl). Key comparisons:

Compound Aryl Substituent Key Structural Features
4 (Dihydrochloride) 3,4-Dimethylphenyl Aliphatic piperidine, Boc-protected intermediate
5 (Dihydrochloride) 3-Fluorophenyl Enhanced electronegativity
6 (Dihydrochloride) 3-Chlorophenyl Increased steric bulk
7 (Dihydrochloride) 3-Bromophenyl Higher molecular weight (Br vs. Cl)

These compounds prioritize aryl-group diversity for receptor selectivity, unlike the target compound’s focus on sugar-piperidine interactions . Synthesis methods (e.g., HBTU/EDC coupling) are analogous, but biological data are absent in the evidence .

Pyrrolidine-Carboxamide Derivatives ()

European patent applications describe (2S,4R)-4-hydroxy-pyrrolidine-2-carboxamides with acylated side chains (e.g., thiazole, imidazole). Example compounds include:

  • (2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(2-methyloxazol-4-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
  • (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide

These derivatives emphasize heteroaromatic acyl groups for kinase inhibition or anticancer activity, diverging from the target compound’s antibiotic profile. The hydroxy-pyrrolidine core enhances hydrogen bonding, whereas the target compound’s piperidine may favor hydrophobic interactions .

Biological Activity

The compound (2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide is a complex organic molecule notable for its potential biological activity. Its structure features multiple functional groups and stereocenters that influence its interactions with biological targets. This article explores the biological activity of this compound, detailing its pharmacological implications, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

The molecular formula of the compound is C18H36ClN2O9PSC_{18}H_{36}ClN_{2}O_{9}PS, with a molecular weight of approximately 523.0 g/mol. The structure includes:

  • A piperidine ring , which is common in many bioactive compounds.
  • A chloro group that enhances reactivity.
  • A trihydroxy-substituted oxane moiety , which may contribute to its biological interactions.

Structural Features Table

FeatureDescription
Piperidine Ring Common in pharmacologically active compounds
Chloro Group Increases reactivity and potential target affinity
Trihydroxy Oxane Moiety Potentially involved in biological interactions

Pharmacological Implications

Preliminary studies indicate that the compound exhibits significant biological activity, particularly in the following areas:

  • Glucose Metabolism : The compound may modulate pathways involved in glucose metabolism, suggesting potential applications in diabetes management.
  • Anti-inflammatory Properties : Initial findings suggest that it may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, compounds with similar structures often interact with various biological targets, including:

  • Receptors : The piperidine structure allows for binding to neurotransmitter receptors, indicating potential use in neurological disorders.
  • Enzymes : The presence of hydroxyl groups suggests possible inhibition or modulation of specific enzymes involved in metabolic processes.

Case Studies and Research Findings

Recent studies have highlighted the following findings related to the biological activity of this compound:

  • Study on Glucose Regulation : A study demonstrated that compounds structurally similar to this one can enhance insulin sensitivity in cellular models, indicating a pathway for diabetes treatment (PubChem) .
  • Anti-inflammatory Effects : Research has shown that related compounds can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation (PubChem) .
  • Neuroprotective Potential : Evidence from animal models indicates that similar piperidine derivatives may protect against neurodegeneration by modulating neurotransmitter levels (ResearchGate) .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare its activity with other related compounds.

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
(1R)-1-(3-hydroxy-4-methoxyphenyl)ethanamineHydroxy and methoxy groupsAntidepressant effectsSimple aromatic structure
(2S)-N-(1-(4-fluorophenyl)propan-2-yl)-4-methylpiperidine-2-carboxamideFluorinated piperidineAnalgesic propertiesFluorine substitution enhances potency
(3R)-3-(hydroxymethyl)cyclopentanepropanoic acidHydroxymethyl cyclopentaneNeuroprotective effectsCyclopentane ring offers unique binding properties

The uniqueness of (2S,4R)-N-[(1R,2S)-2-chloro... lies in its specific stereochemistry and the combination of functional groups that may provide distinct interactions with biological targets compared to these similar compounds.

Q & A

Q. What are the critical steps for synthesizing this compound with high stereochemical fidelity?

Synthesis involves multi-step reactions, including coupling of the thiomethyl oxane moiety to the piperidine backbone. Key steps include:

  • Chiral resolution : Use of enantiomerically pure starting materials (e.g., (2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl) to ensure stereochemical integrity.
  • Purification : Reverse-phase HPLC with conditions similar to "SMD-TFA05" (retention time: 1.31–1.37 minutes) to isolate the target compound .
  • Analytical validation : LC-MS confirmation (m/z 853.0–867.0 [M+H]+) to verify molecular identity .

Q. How can researchers confirm the structural identity and purity of this compound?

A multi-modal analytical approach is recommended:

  • Mass spectrometry : LC-MS to confirm molecular weight (theoretical: 424.983 g/mol) and detect impurities .
  • Chromatography : HPLC retention time matching reference standards (e.g., 1.31 minutes under SMD-TFA05 conditions) .
  • Spectroscopy : ¹H/¹³C NMR to validate stereochemistry and functional groups (e.g., piperidine, oxane rings) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Respirators, gloves, and eye protection (GHS H319: eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (GHS H302: harmful if swallowed) .
  • Waste disposal : Follow EPA guidelines for chlorinated organic compounds due to the chloro-substituent .

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yields in large-scale synthesis?

Bayesian algorithms optimize parameters (e.g., temperature, solvent ratios) by iteratively predicting high-yield conditions with minimal experimental trials. For example, this method reduced optimization cycles by 30% in analogous heterocyclic syntheses .

Q. What strategies address stability challenges during long-term storage?

  • Degradation analysis : Accelerated stability studies (40°C/75% RH) coupled with LC-MS to identify degradation byproducts (e.g., hydrolyzed oxane rings or dechlorinated derivatives) .
  • Formulation : Lyophilization or storage in anhydrous solvents to prevent hydrolysis of the methylsulfanyl group .

Q. How should in vivo pharmacokinetic studies be designed, considering its toxicity profile?

  • Dosing regimens : Start with sub-acute doses (≤50 mg/kg in rodents) to avoid hepatotoxicity (GHS H361: suspected reproductive toxicity) .
  • Bioanalytical methods : Plasma LC-MS/MS to quantify compound levels and monitor metabolites (e.g., hydroxylated piperidine derivatives) .

Q. What computational tools predict interactions between this compound and bacterial ribosomal targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to the 50S ribosomal subunit (homology models based on Clindamycin’s PDB entries) .
  • MD simulations : Assess binding stability under physiological conditions (e.g., solvation, ionic strength) .

Methodological Notes

  • Stereochemical control : Chiral HPLC columns (e.g., CHIRALPAK® IG-3) are critical for separating enantiomers during synthesis .
  • Toxicity mitigation : Preclinical studies require adherence to OECD 423 guidelines for acute oral toxicity testing .

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